![molecular formula C13H12N4 B3199376 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline CAS No. 1016839-14-7](/img/structure/B3199376.png)
4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline
Overview
Description
“4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline” is a chemical compound that belongs to the class of triazolopyridines . Triazolopyridines are known for their biological importance and are present in a number of drugs . They have shown to possess herbicidal, antifungal, neuroprotective, and antibacterial activity .
Synthesis Analysis
The synthesis of “4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline” involves a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines . This method is mild, efficient, and operationally simple, providing facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis
The molecular structure of “4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline” has been confirmed by IR, 1H, 13C, and 31P NMR spectroscopy, high-resolution mass spectrometry, as well as single crystal X-ray diffraction .Chemical Reactions Analysis
The presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo[1,5-a]pyridines .Scientific Research Applications
- Triazolopyridine derivatives, including 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline, have demonstrated antifungal effects . Researchers investigate their potential as antifungal agents to combat fungal infections.
- These derivatives also exhibit antibacterial activity . Scientists explore their effectiveness against bacterial pathogens, aiming to develop novel antibiotics.
- Some triazolopyridines, including 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline, have shown neuroprotective properties . Researchers study their impact on neuronal health and potential therapeutic applications in neurodegenerative diseases.
- The compound’s antioxidant activity is of interest . Investigations focus on its ability to scavenge free radicals and protect cells from oxidative damage.
- Triazolopyridines play a crucial role in drug discovery. For instance, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine serves as a key pharmacophore in sitagliptin phosphate, a drug used to treat type II diabetes . Researchers explore similar applications for 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline.
- Although not directly studied for this compound, other [1,2,4]triazolo[4,3-a]pyridines have herbicidal activity . Researchers investigate their use as herbicides in agriculture.
Antifungal Activity
Antibacterial Properties
Neuroprotective Effects
Antioxidant Potential
Drug Discovery Programs
Herbicidal Potential
Mechanism of Action
Target of Action
It’s worth noting that triazolopyridine derivatives have been shown to have various biological activities, including herbicidal , antifungal , neuroprotective , and antibacterial activity .
Mode of Action
The presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo .
Result of Action
Triazolopyridine derivatives have been shown to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-11-6-4-10(5-7-11)9-13-16-15-12-3-1-2-8-17(12)13/h1-8H,9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQBQKDBTBBUKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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